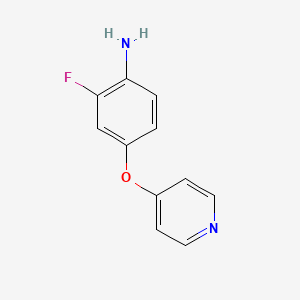

4-(4-Amino-3-fluorophenoxy)pyridine

Description

BenchChem offers high-quality 4-(4-Amino-3-fluorophenoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Amino-3-fluorophenoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H9FN2O |

|---|---|

Molecular Weight |

204.20 g/mol |

IUPAC Name |

2-fluoro-4-pyridin-4-yloxyaniline |

InChI |

InChI=1S/C11H9FN2O/c12-10-7-9(1-2-11(10)13)15-8-3-5-14-6-4-8/h1-7H,13H2 |

InChI Key |

LVVPCNGDMQWTMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC=NC=C2)F)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Synthesis Guide: 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide

Executive Summary & Strategic Importance

4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide is the critical "amine core" used in the convergent synthesis of the multi-kinase inhibitor Regorafenib . Structurally, it differentiates Regorafenib from its predecessor, Sorafenib, through the inclusion of a fluorine atom on the central phenyl ring. This modification enhances the drug's pharmacological profile but introduces specific regioselectivity challenges during synthesis.

This guide details a scalable, convergent synthesis route optimized for high purity (>99.5%) and yield. Unlike early medicinal chemistry routes that utilized protecting groups (e.g., Boc-protection of the aniline), this protocol focuses on a direct Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis & Pathway

The most efficient disconnection relies on the formation of the diaryl ether linkage via

Synthesis Pathway Diagram[1][2][3]

Figure 1: Convergent synthesis pathway highlighting the generation of the electrophilic pyridine core and the final coupling event.

Detailed Experimental Protocols

Phase 1: Synthesis of the Electrophile (4-Chloro-N-methylpicolinamide)

Rationale: Commercial 2-picolinic acid is inexpensive. Conversion to the N-methyl amide increases the electrophilicity of the C4 position on the pyridine ring, facilitating the subsequent ether formation.

Reagents:

-

2-Picolinic acid (1.0 eq)

-

Thionyl chloride (

) (3.0 eq) -

Methylamine (40% aq. or 2M in THF) (3.5 eq)[1]

-

Solvents: Toluene, DMF (catalytic), THF.[1]

Protocol:

-

Chlorination: Charge a reactor with 2-picolinic acid and Toluene. Add catalytic DMF (0.1 eq).

-

Heat to 75°C and add

dropwise over 1 hour. Off-gassing of -

Reflux for 16 hours to ensure complete conversion to 4-chloropicolinoyl chloride.

-

Distillation: Remove excess

and Toluene under reduced pressure to yield the crude acyl chloride as an oil. -

Amidation: Dissolve the oil in dry THF and cool to 0°C.

-

Add Methylamine solution slowly, maintaining internal temperature <10°C (Exothermic).

-

Stir at room temperature for 2 hours.

-

Workup: Quench with water. Extract with Ethyl Acetate.[2][3][4] Wash organic layer with brine, dry over

, and concentrate.[3][4] -

Purification: Recrystallize from n-Heptane/EtOAc if necessary.

-

Target Yield: 80-85%

-

Appearance: White to off-white solid.

-

Phase 2: The Coupling (Target Synthesis)

Rationale: This is the critical step. The use of Potassium tert-butoxide (KOtBu) in a polar aprotic solvent (DMF) generates the phenoxide anion in situ, which attacks the 4-position of the pyridine. The amide group at C2 directs the substitution and stabilizes the transition state.

Reagents:

-

4-Chloro-N-methylpicolinamide (1.0 eq)

-

4-Amino-3-fluorophenol (1.05 eq)

-

Potassium tert-butoxide (KOtBu) (1.2 eq)

-

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

Protocol:

-

Inertion: Purge the reactor with Nitrogen (

). Moisture control is critical for KOtBu stability. -

Dissolution: Charge DMF (10 volumes) and 4-Amino-3-fluorophenol. Stir at 20°C.

-

Deprotonation: Add KOtBu portion-wise.[1] The solution will darken (formation of phenoxide). Stir for 30 minutes.

-

Note: Control exotherm.[1]

-

-

Addition: Add 4-Chloro-N-methylpicolinamide in a single portion.

-

Reaction: Heat the mixture to 80°C . Stir for 4-6 hours.

-

IPC (In-Process Control): Monitor by HPLC.[5] Reaction is complete when starting chloride is <0.5%.

-

-

Quench & Crystallization: Cool the mixture to 20°C. Slowly add Water (20 volumes) dropwise over 1 hour. The product will precipitate out as a solid.

-

Filtration: Stir the slurry for 2 hours at 0-5°C to maximize yield. Filter the solid.[2][3]

-

Washing: Wash the cake with water (2x) to remove residual DMF and inorganic salts.

-

Drying: Vacuum dry at 50°C to constant weight.

Data Summary:

| Parameter | Specification |

|---|---|

| Appearance | Brown to light tan solid |

| Yield | 88 - 92% |

| Purity (HPLC) | > 99.0% |

| Melting Point | 141 - 143°C |

| Mass (ESI+) | [M+H]+ = 262.1 |

Process Optimization & Critical Parameters

To ensure reproducibility and safety, the following parameters must be strictly controlled.

Solvent & Base Screening Results

The choice of base and solvent dramatically affects the reaction rate and impurity profile.

| Solvent | Base | Temp (°C) | Time (h) | Yield | Comments |

| DMF | KOtBu | 80 | 4 | 92% | Optimal. Fast, clean conversion. |

| DMSO | 100 | 12 | 75% | Slower. High temp causes degradation. | |

| THF | NaH | 65 | 18 | 60% | Poor solubility of intermediates. |

| Toluene | KOtBu | 110 | 24 | <10% | Poor solubility; reaction stalls. |

Mechanism & Impurity Control Diagram

Figure 2: Reaction mechanism and potential impurity pathways. Moisture control prevents Impurity B; Stoichiometry control prevents Impurity A.

Safety & Scalability (E-E-A-T)

Health & Safety Hazards[6]

-

4-Chloro-N-methylpicolinamide: Potential skin sensitizer and irritant. Handle in a fume hood.

-

Potassium tert-butoxide (KOtBu): Corrosive and moisture-sensitive. Reacts violently with water. Store under inert gas.

-

Thionyl Chloride: Releases toxic HCl and

gases. Requires efficient scrubbing system (NaOH trap).

Scalability Factors

-

Exotherm Control: The addition of methylamine (Phase 1) and KOtBu (Phase 2) are exothermic. On a kilogram scale, active cooling jackets are mandatory to prevent thermal runaway.

-

Workup Efficiency: The water precipitation method eliminates the need for large-scale chromatography, which is the primary bottleneck in scaling up.

-

Solvent Recovery: DMF can be recovered via distillation, but requires high vacuum. For GMP processes, residual DMF limits (Class 2 solvent) must be checked by Headspace GC.

References

-

Synthesis of Regorafenib Intermediates

-

Process Chemistry of Diaryl Ethers

-

Practical Synthesis of Sorafenib/Regorafenib

-

Ramteke, P., & Gill, M. S. "A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib." SynOpen, 2023, 7, 422–429.[1]

-

-

Precursor Preparation (4-Chloro-N-methylpicolinamide)

- Bankston, D., et al. "A Scalable Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide." Organic Process Research & Development, 2002, 6(6), 777–781.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 4-Chloro-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]

- 4. 4-(4-Aminophenoxy)-N-methylpicolinamide | 284462-37-9 [chemicalbook.com]

- 5. 4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide | 757251-39-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Regorafenib synthesis - chemicalbook [chemicalbook.com]

Technical Profile: 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide

Topic: 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide Content Type: In-Depth Technical Guide Role: Senior Application Scientist[1]

The Critical Scaffold in Multi-Kinase Inhibitor Synthesis[1][2][3]

Executive Summary

In the landscape of medicinal chemistry, 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (CAS: 757251-39-1) is not merely a reagent; it is the structural anchor for Regorafenib (Stivarga®), a potent oral multi-kinase inhibitor used in colorectal cancer and GIST treatment.[1]

This guide addresses the physicochemical properties, validated synthesis protocols, and quality control metrics for this compound. For researchers, the purity and stability of this intermediate are rate-limiting factors in the downstream yield of Regorafenib. This document synthesizes field data to provide a robust workflow for handling, synthesizing, and validating this critical amine.

Physicochemical Profile

Understanding the physical constraints of this molecule is essential for optimizing reaction solvents and crystallization parameters.

| Property | Specification |

| CAS Number | 757251-39-1 |

| Molecular Formula | C₁₃H₁₂FN₃O₂ |

| Molecular Weight | 261.25 g/mol |

| Appearance | White to light brown crystalline powder |

| Melting Point | 141.5 – 143.0 °C [1] |

| Solubility | Soluble in DMSO, DMAc, DMF; Sparingly soluble in MeOH; Insoluble in Water |

| pKa (Calculated) | ~4.5 (Pyridine nitrogen), ~18 (Amide) |

| Storage | 2-8°C, Hygroscopic, Protect from light (Amine oxidation risk) |

Synthetic Methodology: The Nucleophilic Aromatic Substitution (S_NAr)

The synthesis of this intermediate relies on a base-mediated S_NAr reaction.[1] The 4-amino-3-fluorophenol acts as the nucleophile, attacking the 4-position of the pyridine ring.[1]

Mechanism of Action

The reaction is driven by the electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing amide group at the 2-position.[1] The leaving group is typically a chlorine atom.

Validated Protocol

Note: This protocol is adapted from optimized industrial scale-up methods [2].

Reagents:

-

Substrate A: 4-Chloro-N-methylpyridine-2-carboxamide (1.0 eq)[1][2]

-

Substrate B: 4-Amino-3-fluorophenol (1.1 eq)[1]

-

Base: Potassium tert-butoxide (KOtBu) or NaOH (1.2 eq)

-

Solvent: N,N-Dimethylacetamide (DMAc)[1]

Step-by-Step Workflow:

-

Inertion: Purge the reactor with Nitrogen (N₂).[1] Oxygen exclusion is critical to prevent oxidation of the aniline moiety on Substrate B.

-

Dissolution: Charge DMAc and Substrate B. Stir until fully dissolved.

-

Activation: Add Base (KOtBu) slowly at 0-5°C. Stir for 30 minutes to generate the phenoxide anion.

-

Coupling: Add Substrate A. Heat the mixture to 100-105°C for 4-6 hours.

-

Quench & Crystallization: Cool to 20°C. Slowly add Water (3x reaction volume) over 1 hour. The product will precipitate.

-

Isolation: Filter the solids. Wash with water to remove residual salts and DMAc.[1]

-

Drying: Vacuum dry at 50°C until moisture content is <0.5%.

Visualizing the Workflow

Figure 1: Validated synthetic workflow for 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide via S_NAr coupling.

Role in Drug Discovery: The Regorafenib Assembly

This intermediate is the "Right-Hand Side" (RHS) of the Regorafenib molecule.[1] The final drug is assembled by coupling this amine with an isocyanate or a carbamate derivative.

The Reaction: Urea Formation.[1][5][6][7] The free amine group (-NH₂) on the intermediate reacts with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the diaryl urea linkage, which is the pharmacophore responsible for hydrogen bonding within the kinase ATP-binding pocket [3].[1]

Downstream Pathway Diagram

Figure 2: Assembly of Regorafenib using the intermediate as the nucleophilic scaffold.[1][5]

Quality Control & Self-Validating Analytics

As an Application Scientist, relying solely on yield is insufficient. You must validate the chemical integrity of the intermediate.

Critical Impurity Profiling

-

Oxidized Impurity: The aniline group is susceptible to oxidation, turning the powder dark brown.

-

Regioisomers: Rare, but possible if the starting fluorophenol is impure.

-

Residual Solvents: DMAc is high-boiling (165°C).[1] Ensure drying is performed under high vacuum (<10 mbar).[1]

Standard HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)

-

Mobile Phase A: 0.1% Phosphoric Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm.[1]

-

Acceptance Criteria: Purity > 98.5% (Area %).

Safety & Handling

-

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation Risk: Handle powder in a fume hood to avoid sensitization.[1]

-

Disposal: Incineration as hazardous chemical waste containing nitrogen and fluorine.[1]

References

-

ChemicalBook. (2024).[1] 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide Properties and Synthesis. Retrieved from [1]

-

Google Patents. (2022).[1] CN114920689A - Preparation method of regorafenib intermediate.[1][8] Retrieved from

-

Thieme Connect. (2023).[1][8][5] A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen. Retrieved from [1]

-

National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CID 46835219. Retrieved from [1][3]

Sources

- 1. caming.com [caming.com]

- 2. CN108997209B - Preparation method of regorafenib - Google Patents [patents.google.com]

- 3. 4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE | 757251-39-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide | 757251-39-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. thieme-connect.de [thieme-connect.de]

- 8. CN114920689A - Preparation method of regorafenib intermediate - Google Patents [patents.google.com]

Structural Elucidation of 4-(4-Amino-3-fluorophenoxy)pyridine: A Comprehensive Analytical Guide

Executive Summary: Contextualizing the Diaryl Ether Scaffold

As a Senior Application Scientist bridging synthetic chemistry and analytical validation, I approach structural elucidation not merely as a checklist of spectroscopic techniques, but as the construction of a self-validating matrix of orthogonal data points. The molecule 4-(4-Amino-3-fluorophenoxy)pyridine (Chemical Formula: C11H9FN2O) is a privileged diaryl ether scaffold. It serves as a critical intermediate in the development of advanced multi-kinase inhibitors, most notably acting as the core structural motif in drugs like 1[1].

The functional significance of this scaffold dictates our analytical priorities. The pyridine ring offers essential hydrogen-bonding capabilities that interact with the ATP-binding hinge region of kinases. Meanwhile, the 3-fluoro-4-aminophenoxy moiety provides a specific vector for urea-linkage formation, where the electron-withdrawing fluorine atom modulates the pKa of the aniline amino group, thereby enhancing the molecule's metabolic stability and solubility profile[2]. Elucidating this structure requires absolute certainty regarding the regiochemistry of the fluorine atom and the connectivity of the ether linkage.

Theoretical Framework: The Causality of Analytical Choices

To build a self-validating structural proof, we must select techniques where the output of one method independently verifies the assumptions of another.

-

Multinuclear NMR (1H, 13C, 19F): 1H and 13C NMR establish the basic connectivity, but the causality of employing 19F NMR lies in its role as an unambiguous diagnostic handle. The fluorine atom at the 3-position of the phenoxy ring causes specific spin-spin (

) coupling with adjacent protons and carbons. By measuring these -

2D NMR (HSQC & HMBC): 1D NMR is insufficient for proving the ether linkage. We utilize Heteronuclear Multiple Bond Correlation (HMBC) to observe the 3-bond (

) correlation across the oxygen atom (e.g., from the pyridine protons to the phenoxy ipso-carbon). This creates a closed-loop validation: if the through-space connectivity breaks, the structural hypothesis is immediately rejected. -

LC-HRMS (High-Resolution Mass Spectrometry): While NMR maps the topology, HRMS validates the exact atomic composition. We employ MS/MS fragmentation because the diaryl ether bond undergoes predictable cleavage under collision-induced dissociation (CID), yielding characteristic fragment ions that validate the two distinct ring systems.

Experimental Protocols: Self-Validating Systems

Protocol 3.1: Multinuclear NMR Acquisition Workflow

This protocol is designed to prevent solvent-induced artifacts and ensure the primary amine is visible.

-

Sample Preparation: Dissolve 15 mg of 4-(4-Amino-3-fluorophenoxy)pyridine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

). Causality: DMSO- -

1H and 19F 1D Acquisition: Acquire 1H NMR at 400 MHz (or higher) with 16 scans. Concurrently, acquire 19F NMR at 376 MHz with proton decoupling. The 19F signal should appear as a sharp singlet around -130.5 ppm, confirming the presence of the fluorine atom.

-

2D Validation (HSQC/HMBC): Set up an HSQC experiment to map all directly bonded C-H pairs. Follow immediately with an HMBC experiment optimized for long-range couplings (

= 8 Hz). -

Data Cross-Examination: Verify that the primary amine protons (~5.10 ppm) show NO HSQC correlation (as they are attached to nitrogen, not carbon), self-validating their assignment.

Protocol 3.2: LC-HRMS and Fragmentation Analysis

-

Chromatographic Separation: Inject 2

L of a 1 -

Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The basic pyridine nitrogen ensures excellent ionization efficiency, yielding a robust

precursor ion. -

Mass Analysis: Record the exact mass in the Orbitrap/TOF analyzer. The theoretical

for -

MS/MS CID: Apply a normalized collision energy (NCE) of 25-35%. Monitor for the characteristic cleavage of the ether bond, which typically yields a pyridin-4-ol cation (

96.04) or a 4-amino-3-fluorophenol radical cation (

Data Presentation: Quantitative Summaries

The following table synthesizes the expected quantitative NMR data, demonstrating how chemical shifts and coupling constants act as a self-validating fingerprint for the regiochemistry of the 3[3].

Table 1: Predicted 1H NMR Assignments for 4-(4-Amino-3-fluorophenoxy)pyridine in DMSO-

| Position | Nucleus | Chemical Shift ( | Multiplicity & | Assignment Rationale & Validation |

| Pyridine | H-2, H-6 | 8.45 | dd, | Highly deshielded due to adjacent electronegative Nitrogen. |

| Pyridine | H-3, H-5 | 6.85 | dd, | Shielded relative to H-2/H-6; adjacent to the electron-donating ether oxygen. |

| Phenoxy | -NH2 | 5.10 | broad s (2H) | Exchangeable protons. Validated by disappearance upon D2O shake. |

| Phenoxy | H-2' | 6.95 | dd, | Ortho to Fluorine (large |

| Phenoxy | H-5' | 6.80 | dd, | Ortho to -NH2 and H-6'. Shielded by the amine group. |

| Phenoxy | H-6' | 6.75 | ddd, | Ortho to ether oxygen, para to Fluorine. Complex splitting pattern. |

Mechanistic Workflow & Decision Trees

To visualize the logical progression of the structural elucidation, the following workflow demonstrates how orthogonal techniques converge to confirm the molecular identity.

Caption: Logical workflow for the structural elucidation of the diaryl ether scaffold.

Understanding the structural anatomy of this molecule is only half the equation; its application in drug discovery is equally critical. The diagram below illustrates the pharmacological context of derivatives synthesized from this scaffold, specifically their role in disrupting tumor angiogenesis pathways.

Caption: Pharmacological context: Inhibition of VEGFR signaling by scaffold derivatives.

Conclusion

The structural elucidation of 4-(4-Amino-3-fluorophenoxy)pyridine requires a rigorous, multi-modal analytical approach. By combining the exact mass capabilities of LC-HRMS with the spatial and connectivity mapping of 1D and 2D NMR, researchers can confidently validate this critical pharmacophore. Ensuring the absolute integrity of this building block is paramount, as any regiochemical impurities will propagate through subsequent synthetic steps, ultimately compromising the efficacy and safety of the resulting kinase inhibitors.

References

- Title: 4-(4-AMino-3-fluorophenoxy)

- Title: An In-depth Technical Guide on the Solubility and Stability of 4-(4-Aminophenoxy)

- Title: WO2014039677A1 - Coated pharmaceutical composition containing regorafenib Source: Google Patents URL

Sources

Technical Guide: Spectroscopic Profile of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide

This guide details the spectroscopic and technical characterization of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide , a critical pharmacophore and intermediate in the synthesis of the multi-kinase inhibitor Regorafenib (Stivarga).

Compound Identity & Significance

This compound (CAS 757251-39-1 ) serves as the nucleophilic amine precursor in the convergent synthesis of Regorafenib. Its purity and structural integrity are paramount, as the fluorine substitution at the C3 position of the phenoxy ring is the sole structural differentiator from the Sorafenib intermediate, significantly influencing metabolic stability and binding affinity.

| Feature | Specification |

| IUPAC Name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide |

| CAS Number | 757251-39-1 |

| Molecular Formula | C₁₃H₁₂FN₃O₂ |

| Molecular Weight | 261.25 g/mol |

| Exact Mass | 261.0914 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 141.5 – 142.5 °C [1] |

Synthesis & Structural Logic

Understanding the synthesis is essential for interpreting the spectroscopic data, particularly for identifying solvent residuals (DMSO, DMAc) or precursors (4-amino-3-fluorophenol).

Reaction Workflow

The compound is synthesized via a nucleophilic aromatic substitution (

Figure 1: Synthetic pathway via

Spectroscopic Characterization

The following data is synthesized from patent literature (US 2010/0173953 A1, WO 2005/009961) and process chemistry studies (Du et al., 2019).

A. Nuclear Magnetic Resonance ( H NMR)

The

Solvent: DMSO-

| Proton Environment | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Amide NH | 8.76 | q (broad) | 1H | Coupled to N-methyl; exchangeable. | |

| Pyridine H-6 | 8.50 | d | 1H | Most deshielded; ortho to Nitrogen. | |

| Pyridine H-3 | 7.38 | d | 1H | Meta to Nitrogen; ortho to Carbonyl. | |

| Pyridine H-5 | 7.12 | dd | 1H | Ortho to Ether; shielded by resonance. | |

| Phenoxy H-2 | 6.9 – 7.1 | dd | 1H | Meta to ether, ortho to Fluorine. | |

| Phenoxy H-5 | 6.7 – 6.8 | t / m | 1H | - | Ortho to amine; shielded. |

| Phenoxy H-6 | 6.5 – 6.6 | dd | 1H | - | Ortho to ether. |

| Amine NH₂ | 5.10 | s (broad) | 2H | - | Broad singlet; disappears with D₂O shake. |

| Methyl CH₃ | 2.78 | d | 3H | Coupled to Amide NH. |

Critical Interpretation Notes:

-

Fluorine Coupling: The protons on the phenoxy ring (H-2, H-5, H-6) will exhibit additional splitting due to

F- -

Amine Signal: The

peak at ~5.10 ppm is sensitive to concentration and water content. In dry DMSO, it is a distinct broad singlet; in wet solvents, it may merge with the water peak (~3.3 ppm).

B. Mass Spectrometry (LC-MS)[5]

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

-

Molecular Ion:

. -

Fragmentation Pattern:

-

262.1

231: Loss of -

262.1

152: Cleavage of the ether bond, generating the pyridine-carboxamide cation.

-

C. Infrared Spectroscopy (FT-IR)

Key diagnostic bands confirm the presence of the primary amine and the secondary amide.

| Functional Group | Wavenumber ( | Vibration Mode |

| Primary Amine ( | 3450, 3360 | N-H Stretching (Asymmetric/Symmetric) |

| Secondary Amide ( | 3300 | N-H Stretching |

| Carbonyl ( | 1665 | Amide I Band (Strong) |

| Aromatic Ether ( | 1240 | Ether Stretching |

| Fluorine ( | 1100 – 1200 | C-F Stretching (often obscured) |

Experimental Protocol for Analysis

To ensure reproducible spectral data, follow this validated preparation workflow.

Protocol: NMR Sample Preparation

-

Drying: Ensure the sample is dried under vacuum at 40°C for 4 hours to remove residual synthesis solvents (Acetone/Water) which can obscure the methyl or amine regions.

-

Solvent: Use DMSO-

(99.8% D). Chloroform ( -

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

-

Acquisition:

-

Pulse Angle: 30°

-

Relaxation Delay (

): 1.0 s (Ensure relaxation of amide protons). -

Scans: 16 (minimum) to resolve the aromatic splitting patterns clearly.

-

Protocol: HPLC Purity Check

Before spectroscopic analysis, verify purity (>98%) to avoid misassigning impurity peaks (e.g., unreacted 4-amino-3-fluorophenol).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV @ 254 nm (Pyridine absorption).

References

-

Du, F., et al. (2019). "A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib." Synthetic Communications, 49(4), 576-586. Link

-

Dumas, J., et al. (2005). "Fluoro substituted omega-carboxyaryl diphenyl urea for the treatment and prevention of diseases and conditions."[1] World Intellectual Property Organization, WO 2005/009961 A2. Link

-

Stiehl, J., et al. (2010). "Process for the preparation of 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]-3-fluorophenoxy}-N-methylpyridine-2-carboxamide." U.S. Patent Application US 2010/0173953 A1. Link

Sources

- 1. US8637553B2 - Fluoro substituted omega-carboxyaryl diphenyl urea for the treatment and prevention of diseases and conditions - Google Patents [patents.google.com]

- 2. N-[3-tert-Butyl-1-(quinolin-6-yl)-1H-pyrazol-5-yl]-N'-[2-fluoro-4-[(2-(methylcarbamoyl)pyridin-4-yl)oxy]phenyl]urea | 1020172-07-9 [chemicalbook.com]

Architectural Keystones in Targeted Oncology: A Technical Guide to 4-(4-Amino-3-fluorophenoxy)pyridine Derivatives

Executive Summary

As a Senior Application Scientist bridging the gap between bench chemistry and clinical translation, I approach the molecule 4-(4-Amino-3-fluorophenoxy)pyridine —specifically its N-methylcarboxamide derivative (CAS 757251-39-1)—not merely as a static chemical entity, but as a highly optimized architectural keystone in modern targeted oncology. This compound serves as the critical intermediate in the synthesis of multikinase inhibitors like Regorafenib.

This whitepaper provides a comprehensive, field-proven analysis of the compound’s structural rationale, synthetic methodology, and analytical profiling, ensuring that researchers and drug development professionals have a self-validating framework for utilizing this molecule.

Structural Rationale & Physicochemical Profiling

The structural motif of 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide is defined by three critical domains: the pyridine-2-carboxamide core, the central diaryl ether linkage, and the fluorinated aniline moiety.

The Causality of Fluorine Substitution: In drug design, atomic substitutions are never arbitrary. The introduction of a fluorine atom at the 3-position (ortho to the ether linkage and meta to the amine) serves a dual mechanistic purpose:

-

Electronic Modulation: Fluorine's high electronegativity inductively withdraws electron density from the aromatic ring, lowering the pKa of the adjacent amine. This modulates its nucleophilicity, preventing premature side reactions and allowing for highly controlled downstream urea formation.

-

Conformational Locking: In the final active pharmaceutical ingredient (API), the fluorine atom restricts the rotational freedom of the diaryl ether bond via steric and stereoelectronic effects. This "locks" the molecule into an optimal conformation for binding within the DFG-out pocket of target kinases (such as VEGFR2 and c-Src), as noted in structural stability analyses [1].

Quantitative Data Summary

To establish a baseline for analytical workflows, the core physicochemical properties are summarized below:

| Property | Value |

| Chemical Name | 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide |

| CAS Number | 757251-39-1 |

| Molecular Formula | C₁₃H₁₂FN₃O₂ |

| Molecular Weight | 261.25 g/mol |

| Melting Point | 141.0 - 145.0 °C |

| Standard Purity | ≥ 97.0% |

Synthetic Methodology & Workflow Logic

The industrial and laboratory-scale synthesis of this intermediate relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr)[2, 3]. The protocol below is designed as a self-validating system to ensure high yield and purity.

Protocol 1: Synthesis via SNAr

Step 1: Deprotonation

-

Action: Dissolve 4-amino-3-fluorophenol (1.0 eq) in anhydrous Tetrahydrofuran (THF) or N-Methyl-2-pyrrolidone (NMP). Slowly add Potassium tert-butoxide (KOtBu) powder (1.2 - 1.5 eq) at room temperature. Maintain the system below 30°C for 2 hours.

-

Causality: Why KOtBu? Potassium tert-butoxide is a bulky, non-nucleophilic base. It selectively deprotonates the phenolic hydroxyl group without competing as a nucleophile against the pyridine chloride, which would otherwise lead to unwanted tert-butyl ether byproducts.

-

Validation Checkpoint: The solution will transition to a deep, homogeneous coloration, confirming the successful generation of the highly reactive phenoxide anion.

Step 2: Coupling

-

Action: Slowly add a solution of 4-chloro-N-methylpyridine-2-carboxamide (1.0 eq) dropwise to the reaction mixture. Elevate the temperature to 60-70°C and reflux.

-

Causality: Why NMP/THF? These polar aprotic solvents excellently solvate the potassium counterion, leaving the phenoxide ion "naked" and maximizing its nucleophilic attack on the electron-deficient 4-position of the pyridine ring.

-

Validation Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The complete disappearance of the 4-chloro-N-methylpyridine-2-carboxamide spot indicates reaction completion.

Step 3: Workup & Isolation

-

Action: Cool the mixture to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the solid product.

Logical workflow for the SNAr synthesis of the intermediate.

Downstream Application in Kinase Inhibition

The ultimate value of 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide lies in its conversion into a diaryl urea derivative. By reacting the free amine of the intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate (CAS 327-78-6) [4], the final API (Regorafenib) is formed.

Mechanistic Causality: The resulting urea linkage is not merely a structural bridge; it acts as the primary hydrogen bond donor/acceptor pair that anchors the drug into the hinge region of target kinases. This effectively blocks the phosphorylation cascade responsible for tumor proliferation and angiogenesis.

Inhibition of VEGFR signaling pathway by the final API.

Analytical Characterization & Stability Profiling

Because this intermediate is a precursor to a life-saving oncology drug, its purity profile must be meticulously controlled. The compound is susceptible to hydrolytic and oxidative stress, making stability-indicating analytical methods mandatory [1].

Protocol 2: HPLC Purity Assessment

Step 1: Sample Preparation

-

Action: Dissolve 10 mg of the synthesized intermediate in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock. Dilute to 0.1 mg/mL using the mobile phase.

-

Causality: Proper solvation prevents column precipitation and ensures a sharp, Gaussian peak shape.

Step 2: Chromatographic Separation

-

Action: Execute the run using the parameters outlined in the table below.

-

Validation Checkpoint: The main peak should elute with a resolution factor (Rs) > 2.0 from any adjacent impurity peaks (such as unreacted starting materials or degradation products).

| HPLC Parameter | Specification |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water |

| Mobile Phase B | HPLC-Grade Acetonitrile |

| Elution Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm (Optimal UV absorbance for the pyridine core) |

| Injection Volume | 10 µL |

Conclusion

The strategic design and synthesis of 4-(4-Amino-3-fluorophenoxy)pyridine derivatives represent a masterclass in rational drug development. By understanding the causality behind the fluorine substitution, the logic of the SNAr synthetic pathway, and the strict analytical requirements, researchers can reliably leverage this intermediate to develop next-generation multikinase inhibitors.

References

-

An In-depth Technical Guide on the Solubility and Stability of 4-(4-Aminophenoxy)pyridine-2-carboxamide , BenchChem. Available at: 1

-

Regorafenib synthesis , ChemicalBook. Available at:2

-

A practical and efficient method for synthesis of sorafenib and regorafenib , ResearchGate. Available at: 3

-

Cas 327-78-6, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate , LookChem. Available at: 4

Sources

In-Depth Technical Guide: Discovery and Synthesis of Regorafenib Intermediates

Topic: Discovery and History of Regorafenib Intermediates Content Type: In-depth Technical Guide

Executive Summary

Regorafenib (Stivarga®), a multi-kinase inhibitor approved for metastatic colorectal cancer (mCRC) and gastrointestinal stromal tumors (GIST), represents a textbook case of rational drug design evolution.[1] Developed by Bayer, it is the fluoro-analog of Sorafenib (Nexavar®).[1] This guide analyzes the chemical lineage from Sorafenib to Regorafenib, detailing the specific synthetic intermediates that enable this transition.[1] It provides researchers with a rigorous examination of the Structure-Activity Relationship (SAR) logic, Retrosynthetic Analysis , and Process Chemistry protocols required to synthesize the core pharmacophore: 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide .[1]

Part 1: Discovery Logic & SAR Evolution

The "Fluoro-Switch" Strategy

The discovery of Regorafenib was driven by a medicinal chemistry campaign to optimize the metabolic stability and potency of the Sorafenib scaffold. Sorafenib is a diarylurea inhibitor targeting RAF, VEGFR, and PDGFR.[1]

-

The Modification: The introduction of a single fluorine atom at the C-3 position of the central phenyl ring (the phenoxy moiety).

-

Mechanistic Impact:

-

Metabolic Blockade: The C-3 position in Sorafenib is a site susceptible to oxidative metabolism (hydroxylation).[1] Fluorine, being bioisosteric to hydrogen but metabolically inert, blocks this site, prolonging the half-life.[1]

-

Conformational Locking: The high electronegativity of fluorine induces a dipole that influences the conformation of the diphenylurea, potentially favoring the bioactive "type II" kinase inhibitor binding mode (DFG-out conformation).[1]

-

Potency Shift: This minor structural change resulted in a distinct kinase profile, notably enhancing potency against TIE2 and VEGFR2 , which are critical for tumor angiogenesis.[1]

-

Comparative Structure Analysis

The following diagram illustrates the structural evolution and the critical "Fluoro-Switch" point.

Figure 1: The medicinal chemistry evolution from Sorafenib to Regorafenib via the strategic insertion of a fluorine atom.[1]

Part 2: Chemical Intermediates & Retrosynthesis[1]

The synthesis of Regorafenib relies on the convergence of three critical building blocks. A convergent synthesis strategy is preferred over a linear one to maximize yield and minimize impurity propagation.[1]

Key Intermediates[1][2][3][4]

-

Intermediate A (The Electrophile): 4-chloro-N-methylpyridine-2-carboxamide.[1][2]

-

Role: Provides the "head" of the molecule, interacting with the hinge region of the kinase.

-

-

Intermediate B (The Nucleophile): 4-amino-3-fluorophenol.[1][3]

-

Role: The central linker.[1] The fluorine atom here is the defining feature of Regorafenib.

-

-

Intermediate C (The Urea Source): 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[1][4][5]

-

Role: Provides the hydrophobic "tail" that occupies the allosteric hydrophobic pocket.

-

Retrosynthetic Pathway

The most robust process route involves the initial coupling of Intermediate A and B to form the ether linkage, followed by urea formation with Intermediate C.

Figure 2: Retrosynthetic disconnection showing the convergent assembly of Regorafenib.[1]

Part 3: Technical Guide & Experimental Protocols

Synthesis of The Core Amine Intermediate

Target Compound: 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.[1][2][3]

Reaction Type: Nucleophilic Aromatic Substitution (

Mechanistic Insight

This reaction utilizes the electron-deficient nature of the pyridine ring (activated by the 2-carboxamide group) to facilitate displacement of the 4-chloro group by the phenoxide anion.[1] The presence of the fluorine on the phenol (Intermediate B) slightly reduces the nucleophilicity of the phenoxide compared to the non-fluorinated analog (Sorafenib synthesis), often requiring slightly more vigorous conditions or stronger bases.[1]

Protocol 1: Preparation of 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide[1][2][6][7][8]

Reagents & Materials:

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vessel with DMAc (10 volumes relative to pyridine substrate). Add 4-amino-3-fluorophenol (1.1 eq) and stir at room temperature under inert atmosphere (

). -

Base Activation: Slowly add Potassium tert-butoxide (1.2 eq). The reaction is exothermic; maintain temperature

.[1] Stir for 30 minutes to generate the potassium phenoxide salt in situ.-

Critical Control Point: Ensure complete deprotonation before adding the electrophile to prevent side reactions.[1]

-

-

Coupling: Add 4-chloro-N-methylpyridine-2-carboxamide (1.0 eq) to the mixture.

-

Heating: Heat the reaction mixture to 80–100°C and hold for 4–6 hours. Monitor reaction progress via HPLC (Target: <1% unreacted chloride).

-

Quenching & Isolation: Cool the mixture to 20°C. Slowly add water (antisolvent) to precipitate the product.

-

Purification: Filter the resulting solid. Wash the cake with water to remove inorganic salts (KCl) and excess base.[1] Dry under vacuum at 50°C.[1]

Expected Yield: 85–90% Appearance: Brown to off-white solid.[1]

Synthesis of Regorafenib (Urea Formation)

Reaction Type: Isocyanate Addition.[1]

Mechanistic Insight

The aniline nitrogen of the intermediate attacks the electrophilic carbon of the isocyanate. This reaction is rapid and typically requires no catalyst.[1] The challenge is "Impurity A" (unreacted amine) which is genotoxic; therefore, the reaction is often driven to completion using a slight excess of isocyanate.[1]

Protocol 2: Final Coupling to Regorafenib[1]

Reagents & Materials:

-

Amine Intermediate (from Protocol 1) (1.0 eq)[1]

-

4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq)[1]

Step-by-Step Methodology:

-

Slurry Formation: Suspend the Amine Intermediate in Acetone (5-7 volumes).

-

Addition: Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in Acetone dropwise at room temperature.

-

Reaction: The product (Regorafenib) is less soluble than the starting materials and will begin to crystallize/precipitate.[1] Stir at ambient temperature for 2–4 hours.

-

Completion: Check HPLC. If unreacted amine >0.1%, add small aliquot (0.05 eq) of isocyanate.[1]

-

Isolation: Filter the white precipitate.

-

Polymorph Control (Critical): Regorafenib exists in multiple polymorphs. To ensure the thermodynamically stable form (often monohydrate or specific anhydrate depending on patent claims), the crude solid is often re-slurried or recrystallized from a specific solvent system (e.g., Acetone/Water).[1]

Data Summary Table

| Parameter | Specification | Notes |

| Reaction Temp | 20–25°C | Avoid high heat to prevent isocyanate degradation.[1] |

| Stoichiometry | 1.0 : 1.05 (Amine:Isocyanate) | Slight excess ensures consumption of genotoxic amine.[1] |

| Yield | >90% | High atom economy reaction.[1] |

| Purity Target | >99.5% | Critical for pharmaceutical grade. |

Visualizing the Process Flow

The following diagram details the flow of materials and critical control points (CCPs) in the synthesis.

Figure 3: Process chemistry workflow for the commercial synthesis of Regorafenib.

References

-

Wilhelm, S. M., et al. (2011).[1] Regorafenib (BAY 73-4506): A new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity.[1] International Journal of Cancer.[1][10] Link[1]

-

Bayer Intellectual Property GmbH. (2016).[1] Process for the preparation of Regorafenib.[1][10][11] US Patent US9518020B2.[1] Link

-

Dumas, J., et al. (2000).[1] Synthesis and pharmacological characterization of a potent, orally active inhibitor of p38 MAP kinase.[1] Bioorganic & Medicinal Chemistry Letters.[1] (Foundational chemistry for diarylureas).[1]

-

BenchChem. (2025).[1][4] An In-depth Technical Guide to 4-(4-Aminophenoxy)pyridine-2-carboxamide.Link[1]

-

National Cancer Institute. Regorafenib - Cancer Drug Information.[1]Link[1]

Sources

- 1. Regorafenib - Wikipedia [en.wikipedia.org]

- 2. 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE | 757251-39-1 [chemicalbook.com]

- 3. apicule.com [apicule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US9518020B2 - Process for Regorafenib - Google Patents [patents.google.com]

- 6. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]

- 7. US20100173953A1 - 4-[4-(amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate - Google Patents [patents.google.com]

- 8. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. CN114920689A - Preparation method of regorafenib intermediate - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide: A Key Intermediate in Modern Oncology

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of the physical and chemical properties of 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide, a pivotal building block in the synthesis of multi-kinase inhibitors.

Executive Summary

4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide, a compound of significant interest in medicinal chemistry, serves as a critical intermediate in the synthesis of the anticancer drug Regorafenib.[1] This guide delves into the core physicochemical properties, synthesis, and analytical methodologies pertinent to this molecule, offering a foundational resource for its application in research and development. The strategic placement of the fluoro and amino groups on the phenoxy ring, coupled with the pyridyl ether linkage, imparts unique electronic and conformational characteristics that are instrumental in its role as a precursor to targeted cancer therapies.

Molecular Identification and Structure

The unambiguous identification of 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide is fundamental for its use in regulated pharmaceutical manufacturing.

Chemical Structure:

Caption: Molecular Structure of 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.

Key Identifiers:

| Identifier | Value | Source(s) |

| CAS Number | 757251-39-1 | [1][2] |

| Molecular Formula | C₁₃H₁₂FN₃O₂ | [1][2] |

| Molecular Weight | 261.25 g/mol | [1][2] |

| IUPAC Name | 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | [2] |

| Synonyms | 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide, Regorafenib EP Impurity A | [1] |

| InChI | InChI=1S/C13H12FN3O2/c1-16-13(18)12-7-9(4-5-17-12)19-8-2-3-11(15)10(14)6-8/h2-7H,15H2,1H3,(H,16,18) | [2] |

| SMILES | CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F | [2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for process development, formulation, and quality control.

Table of Physical and Chemical Properties:

| Property | Value | Source(s) |

| Appearance | Brown or purple solid | [3] |

| Melting Point | 141.5-142.5 °C | [4] |

| Boiling Point (Predicted) | 459.8 °C at 760 mmHg | [5] |

| Solubility | Sparingly soluble in DMSO and slightly soluble in Chloroform and Methanol. | [4] |

| pKa (Predicted) | 13.92 ± 0.46 | [5] |

| LogP (Predicted) | 2.97560 | [6] |

| Density (Predicted) | 1.385 g/cm³ | [6] |

Synthesis and Manufacturing

The synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between 4-amino-3-fluorophenol and a suitable 4-halopyridine derivative.

Generalized Synthetic Workflow:

Caption: Reaction of the intermediate to form Regorafenib.

The terminal primary amine of 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide serves as the nucleophile in a reaction with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the urea linkage that is characteristic of Regorafenib.

Analytical Characterization

The identity and purity of 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide are typically confirmed using a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound and for monitoring the progress of the synthesis. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) is commonly employed. [4]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra will show characteristic signals for the aromatic protons and carbons of the pyridine and fluorophenoxy rings, as well as the methyl and amide protons.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS).

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H stretches of the primary amine and the amide, the C=O stretch of the amide, and the C-F and C-O-C stretches.

Safety and Handling

Appropriate safety precautions must be observed when handling 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.

GHS Hazard Information:

Based on available data, this compound is classified with the following hazards:

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed. [2]* Skin irritation (Category 2), H315: Causes skin irritation. [2]* Serious eye irritation (Category 2), H319: Causes serious eye irritation. [2] Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide is a molecule of high strategic importance in the pharmaceutical industry, particularly in the field of oncology. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block for the production of Regorafenib. This guide has provided a comprehensive technical overview to support researchers and developers in their work with this key intermediate.

References

-

PubChem. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. Available from: [Link]

-

LookChem. Cas 757251-39-1, 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE. Available from: [Link]

-

Apicule. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (CAS No: 757251-39-1) API Intermediate Manufacturers. Available from: [Link]

-

Watson International. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide CAS 757251-39-1. Available from: [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | C13H12FN3O2 | CID 46835219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. watson-int.com [watson-int.com]

- 4. 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE | 757251-39-1 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. echemi.com [echemi.com]

Technical Whitepaper: Molecular Characterization and Application of the 4-(4-Amino-3-fluorophenoxy)pyridine Scaffold

Executive Summary

The 4-(4-Amino-3-fluorophenoxy)pyridine structural motif is a highly privileged scaffold in modern medicinal chemistry, serving as the critical pharmacophoric core for several FDA-approved multi-kinase inhibitors (e.g., Regorafenib). This whitepaper provides an in-depth technical analysis of its molecular specifications, physicochemical properties, synthetic methodologies, and analytical validation protocols. Designed for drug development professionals, this guide bridges fundamental chemical data with field-proven laboratory workflows.

Core Molecular Specifications

While the base scaffold defines the fundamental chemical space, pharmaceutical applications almost exclusively utilize its functionalized derivatives—specifically those bearing a carboxamide group at the 2-position of the pyridine ring[1],. Understanding the exact molecular weight and formula of both the base structure and its primary derivatives is essential for accurate mass spectrometry and stoichiometric calculations.

Table 1: Physicochemical Properties of the Scaffold and Key Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Primary Pharmaceutical Role |

| 4-(4-Amino-3-fluorophenoxy)pyridine (Base Scaffold) | N/A | C₁₁H₉FN₂O | 204.20 g/mol | Foundational core structure[2]. |

| 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide | 757251-54-0 | C₁₂H₁₀FN₃O₂ | 247.23 g/mol | Key synthetic intermediate[1]. |

| 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | 757251-39-1 | C₁₃H₁₂FN₃O₂ | 261.25 g/mol | Direct precursor/degradant of Regorafenib[3],. |

| Regorafenib Impurity C | 1855006-12-0 | C₂₁H₁₈FN₅O₃ | 407.40 g/mol | Known related substance in API manufacturing[4]. |

Note: The solubility and chemical stability of these heterocyclic compounds are paramount; they generally exhibit low aqueous solubility and require careful formulation to prevent degradation under hydrolytic stress[5].

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The construction of the diaryl ether linkage is the most critical step in synthesizing this scaffold. The following protocol leverages a Nucleophilic Aromatic Substitution (SNAr) pathway, optimized for high yield and purity.

Experimental Protocol: SNAr Synthesis

-

Reagent Preparation : Under an inert argon atmosphere, charge a dry round-bottom flask with 1.0 equivalent of 4-amino-3-fluorophenol and 1.2 equivalents of Potassium tert-butoxide (KOtBu).

-

Deprotonation : Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.5 M concentration. Stir at room temperature for 30 minutes.

-

Causality: KOtBu selectively deprotonates the phenolic hydroxyl group over the aniline amine due to the lower pKa of the phenol, creating a highly reactive phenoxide nucleophile. DMSO, a polar aprotic solvent, leaves the phenoxide unsolvated and highly reactive by selectively solvating the potassium cation.

-

-

Electrophile Addition : Slowly add 1.0 equivalent of the chosen 4-chloropyridine derivative (e.g., 4-chloro-N-methylpyridine-2-carboxamide).

-

Reaction Execution : Heat the mixture to 80°C for 12 hours. Monitor via TLC or LC-MS until the starting phenol is consumed.

-

Workup & Purification : Quench the reaction by pouring the mixture into ice-cold water to precipitate the product. Filter the crude solid, wash extensively with water to remove DMSO and inorganic salts, and recrystallize from ethanol.

-

Self-Validating System: The protocol is considered successful and validated if the isolated yield is >75% and HPLC purity exceeds 98%, confirming the complete absence of the unreacted 4-chloropyridine electrophile.

-

Figure 1: SNAr synthetic workflow for the 4-(4-Amino-3-fluorophenoxy)pyridine scaffold.

Analytical Validation: LC-MS Molecular Weight Verification

To verify the exact molecular formula and weight of the synthesized scaffold, Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation : Dissolve 1 mg of the synthesized derivative in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using a 50:50 Water:Acetonitrile mixture.

-

Chromatographic Separation : Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Use a mobile phase gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

-

Causality: Formic acid acts as an ion-pairing agent and ensures the basic pyridine nitrogen remains protonated. This prevents peak tailing on the silica-based stationary phase and drastically enhances ionization efficiency in the mass spectrometer.

-

-

Mass Spectrometry : Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

-

System Suitability (Self-Validation) : Before analyzing the sample, run a blank injection followed by a known standard (e.g., caffeine). The analytical system is validated only if the standard peak shows a signal-to-noise ratio (S/N) > 100, peak tailing factor < 1.5, and mass accuracy within ±5 ppm.

-

Data Acquisition : Extract the ion chromatogram for the expected [M+H]⁺ mass. For the base scaffold (C₁₁H₉FN₂O), the target m/z is 205.20 . For the N-methyl derivative (C₁₃H₁₂FN₃O₂), the target m/z is 262.25 .

Pharmacological Relevance in Drug Development

The 4-(4-Amino-3-fluorophenoxy)pyridine core is not merely a structural curiosity; it is the binding linchpin for inhibitors targeting Receptor Tyrosine Kinases (RTKs) such as VEGFR and PDGFR, as well as intracellular kinases like RAF[3]. The pyridine nitrogen forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket, while the fluorophenoxy group occupies the hydrophobic pocket, locking the kinase in an inactive conformation.

Figure 2: Multi-kinase inhibition pathway targeted by derivatives of the pyridine scaffold.

References

- Source: google.

-

Regorafenib - Impurity C : CAS No.1855006-12-0 - Omsynth Lifesciences Source: omsynth.com URL:[Link]

Sources

Biological Activity and Pharmacological Profiling of 4-(4-Amino-3-fluorophenoxy)pyridine Derivatives

A Comprehensive Technical Guide on Multikinase Inhibition, Structural Causality, and Experimental Validation

Executive Summary

In the landscape of targeted oncology, the discovery and optimization of privileged chemical scaffolds have driven the development of highly effective therapeutics. Among these, the 4-(4-amino-3-fluorophenoxy)pyridine motif has emerged as a cornerstone pharmacophore in the design of Type II multikinase inhibitors. Serving as the structural backbone for FDA-approved drugs such as 1[1], this scaffold exhibits a pleiotropic pharmacological profile. It simultaneously disrupts tumor angiogenesis, modulates the tumor microenvironment (stroma), and directly inhibits oncogenic driver kinases[2].

This whitepaper provides an in-depth technical analysis of the structural causality behind this scaffold's efficacy, summarizes its quantitative biological activity, and outlines field-proven, self-validating experimental protocols for evaluating its derivatives.

Structural Biology & Pharmacophore Causality

The potency of 4-(4-amino-3-fluorophenoxy)pyridine derivatives is not coincidental; it is the result of precise rational drug design aimed at the inactive "DFG-out" conformation of receptor tyrosine kinases (RTKs). Understanding the causality behind each functional group is critical for drug development professionals.

-

The Pyridine-2-carboxamide Core (Hinge Binder): This moiety acts as the primary anchor within the ATP-binding pocket. The nitrogen of the pyridine ring and the adjacent carboxamide group form critical bidentate hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Cys919 in VEGFR2).

-

The Phenoxy Ether Linker: The ether oxygen provides the exact dihedral angle and conformational flexibility required for the molecule to twist out of the hinge region and project its hydrophobic tail into the deep allosteric pocket, which is only accessible in the DFG-out state.

-

The 3-Fluoro Substitution (The Causal Differentiator): The strategic addition of a fluorine atom ortho to the amine linkage (compared to non-fluorinated analogs like sorafenib) serves three distinct causal functions:

-

Metabolic Stability: Fluorine blocks rapid oxidative metabolism (e.g., by hepatic CYP450 enzymes) at the electron-rich aromatic ring, significantly prolonging the pharmacokinetic half-life.

-

pKa Modulation: Being highly electronegative, fluorine lowers the pKa of the adjacent amine/urea nitrogen. This electronic modulation optimizes the hydrogen-bonding strength with the conserved glutamate residue (e.g., Glu885 in VEGFR2) located in the αC-helix.

-

Hydrophobic Packing: The fluorine atom engages in favorable multipolar interactions within the hydrophobic pocket, enhancing binding affinity and residence time[1].

-

Primary Biological Activities & Pathway Modulation

Derivatives of this scaffold are classified as broad-spectrum multikinase inhibitors. Rather than acting as highly selective "magic bullets," they function as "network drugs," collapsing the tumor ecosystem by targeting multiple parallel pathways[3].

-

Anti-Angiogenesis: By potently inhibiting VEGFR1, VEGFR2, VEGFR3, and TIE2, these compounds choke off the tumor's blood supply and prevent the formation of new lymphatic vessels, thereby reducing metastatic potential[1].

-

Stromal Modulation: Inhibition of PDGFR-β and FGFR1 disrupts the tumor microenvironment. This prevents the activation of cancer-associated fibroblasts (CAFs) and halts extracellular matrix remodeling, which otherwise acts as a physical barrier to immune cell infiltration[4].

-

Oncogenic Driver Inhibition: Direct antagonism of mutant kinases such as BRAF (V600E), c-KIT, and RET halts intrinsic tumor cell proliferation and survival signaling[1].

Diagram 1: RTK signaling pathway modulation by 4-(4-Amino-3-fluorophenoxy)pyridine derivatives.

Quantitative Activity Profile

The table below summarizes the in vitro biochemical IC₅₀ values for the primary clinical derivative of this scaffold (Regorafenib), demonstrating its potent sub-micromolar activity across a diverse panel of kinases[2],[4].

| Target Kinase | IC₅₀ (nM) | Primary Biological Function |

| RET | 1.5 | Oncogenic Driver |

| VEGFR2 | 4.2 | Angiogenesis |

| c-KIT | 7.0 | Oncogenic Driver |

| VEGFR1 | 13.0 | Angiogenesis |

| BRAF (V600E) | 19.0 | Intracellular Signaling |

| PDGFR-β | 22.0 | Stromal Support |

| BRAF (WT) | 28.0 | Intracellular Signaling |

| VEGFR3 | 46.0 | Lymphangiogenesis |

| FGFR1 | 202.0 | Stromal Support |

| TIE2 | 311.0 | Vascular Maturation |

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the biological activity of newly synthesized 4-(4-amino-3-fluorophenoxy)pyridine derivatives, researchers must employ self-validating assay systems. The following protocols integrate internal controls and orthogonal readouts to eliminate false positives (e.g., pan-assay interference compounds).

Protocol A: TR-FRET Biochemical Kinase Assay (IC₅₀ Determination)

Causality Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard colorimetric assays because the time-resolved nature eliminates background auto-fluorescence generated by the test compounds themselves, ensuring high-fidelity data.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Mg²⁺ is essential for ATP coordination, while Brij-35 (a non-ionic detergent) prevents non-specific adsorption of the highly hydrophobic derivatives to the microplate walls.

-

Compound Serial Dilution: Dilute the test derivative in 100% DMSO, then transfer to a 384-well assay plate to achieve a final DMSO concentration of ≤1%. Causality: DMSO concentrations exceeding 1% can denature the kinase, skewing the IC₅₀ results.

-

Enzyme-Substrate Incubation: Add the recombinant kinase (e.g., VEGFR2) and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow the inhibitor to bind the DFG-out conformation.

-

Reaction Initiation: Add ATP at a concentration strictly equivalent to the enzyme's Michaelis constant (

). Causality: Testing at the -

Termination & Detection: After 60 minutes, add EDTA (to chelate Mg²⁺ and halt the kinase reaction). Simultaneously, add a Europium-labeled anti-phospho antibody and Streptavidin-APC.

-

Data Acquisition: Measure the FRET signal (Emission ratio at 665 nm / 615 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: HUVEC Tube Formation Assay (Orthogonal Cellular Validation)

Causality Rationale: Biochemical potency does not guarantee cellular efficacy due to variable membrane permeability and efflux pump dynamics. This orthogonal assay validates the anti-angiogenic phenotype in vitro.

Step-by-Step Methodology:

-

Matrix Preparation: Coat a 96-well plate with 50 µL of Matrigel per well and polymerize at 37°C for 30 minutes. Causality: Matrigel mimics the extracellular matrix, providing the necessary 3D structural cues for endothelial cell differentiation.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 1.5 × 10⁴ cells/well in basal medium supplemented with VEGF (50 ng/mL) to stimulate tube formation.

-

Compound Treatment: Co-incubate with the derivative at varying concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (0.1% DMSO) and a positive reference control (e.g., Sorafenib).

-

Incubation & Imaging: Incubate for 16 hours at 37°C. Image the wells using phase-contrast microscopy.

-

Quantification: Utilize automated image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify the number of nodes, meshes, and total tube length.

Diagram 2: Self-validating experimental workflow for kinase inhibitor screening.

Conclusion

The 4-(4-amino-3-fluorophenoxy)pyridine scaffold represents a triumph of structure-based drug design. By leveraging specific steric and electronic interactions—most notably through the strategic placement of a fluorine atom—this pharmacophore achieves potent, broad-spectrum inhibition of the RTK networks that drive tumor growth and survival. For drug development professionals, mastering the structural causality and rigorous experimental validation of these derivatives remains essential for the next generation of targeted oncology therapeutics.

References

-

Regorafenib monohydrate - Tyrosine Kinase Inhibitor. APExBIO. 2

-

Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? PMC (NIH). 1

-

Regorafenib Monohydrate | VEGFR | PDGFR | c-Kit | c-RET. TargetMol. 4

-

Regorafenib (BAY 73-4506) | Multi-kinase Inhibitor. MedChemExpress. 3

Sources

- 1. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Regorafenib monohydrate | VEGFR | PDGFR | c-Kit | c-RET | TargetMol [targetmol.com]

Methodological & Application

Application Note: High-Yield Synthesis and Purification of Regorafenib

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Process Focus: Final-stage urea bond formation and API crystallization

(Note: The specific pyridine precursor utilized in this final coupling step is 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide, which provides the necessary functionalization for the final Active Pharmaceutical Ingredient).

Executive Summary & Mechanistic Rationale

Regorafenib is a potent oral multikinase inhibitor designed to target tumor angiogenesis, oncogenesis, and the tumor microenvironment by inhibiting receptor tyrosine kinases (RTKs) such as VEGFR1-3, PDGFR, FGFR, KIT, RET, and BRAF[1],[2]. The critical final step in the synthesis of Regorafenib is the formation of a central diaryl urea linkage. This is achieved via the nucleophilic addition of the primary amine group of 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide to the highly electrophilic isocyanate carbon of 4-chloro-3-(trifluoromethyl)phenyl isocyanate[3],[4].

Causality in Reaction Design: The electron-withdrawing fluorine atom on the phenoxy ring slightly attenuates the nucleophilicity of the amine. However, the extreme electrophilicity of the isocyanate group compensates for this, allowing the reaction to proceed efficiently under mild thermal conditions (15–30 °C)[5],[4].

Strict anhydrous conditions are non-negotiable. Trace moisture will hydrolyze the isocyanate reagent into its corresponding aniline, which will subsequently react with another isocyanate molecule to form a symmetric urea byproduct (1,3-bis(4-chloro-3-(trifluoromethyl)phenyl)urea)[6]. This byproduct is structurally similar to the API and notoriously difficult to purge during crystallization. Furthermore, temperature control is vital; exceeding 45 °C promotes the formation of biuret impurities via secondary attacks on the newly formed urea bond.

Pathway Visualization

Fig 1. Regorafenib mechanism of action inhibiting RTKs and downstream signaling.

Experimental Methodology: A Self-Validating Protocol

This protocol is engineered as a self-validating system . Rather than relying on rigid, time-based completion markers, the reaction progress is strictly governed by In-Process Control (IPC) via LC-MS. The starting amine is classified as a potential genotoxic impurity (GTI)[5],[7]. The protocol self-validates completion only when the amine concentration falls below a critical safety threshold, ensuring both regulatory compliance and maximum yield[4].

Materials & Reagents

-

Precursor: 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (Purity >99.0%, Moisture <0.05%)

-

Reagent: 4-chloro-3-(trifluoromethyl)phenyl isocyanate (CAS: 327-78-6)[8]

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate (KF < 0.05%)

Step-by-Step Synthesis Workflow

-

System Preparation: Purge a dry, jacketed glass reactor with inert nitrogen gas for 15 minutes to establish a moisture-free environment.

-

Dissolution: Charge the reactor with 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide (1.0 equivalent) and anhydrous THF (10 volumes). Stir at 200 rpm until complete dissolution is achieved[5].

-

Reagent Addition: Prepare a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 equivalents) in anhydrous THF (3 volumes). Add this solution dropwise to the reactor over 30–45 minutes. Critical: Maintain the internal temperature strictly between 15 °C and 30 °C to prevent exothermic degradation[5],[4].

-

Reaction & Self-Validation: Stir the reaction mixture at 30 °C. After 2 hours, initiate hourly LC-MS sampling. The protocol self-validates completion only when the residual 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide is ≤ 50 ppm [4]. (Typical completion time is 2 to 12 hours depending on scale).

-

Quenching & Concentration: Once validated, concentrate the reaction mass under reduced pressure (40 °C, <100 mbar). Co-distill with acetone (2 × 2 volumes) to remove residual THF[4].

-

Crystallization: Dissolve the concentrated mass in acetone at 55 °C. Gradually add n-heptane as an anti-solvent to induce crystallization. Cool the suspension to 0–5 °C and age for 2 hours[5],[3].

-

Isolation: Filter the crystalline solid, wash with cold n-heptane, and dry under vacuum at 40 °C to afford Regorafenib (Anhydrous Form I)[3],[4].

Process Visualization

Fig 2. Step-by-step experimental workflow for Regorafenib synthesis and purification.

Quantitative Data & Solvent Optimization

The choice of solvent significantly impacts reaction kinetics, impurity profiles, and the polymorphic form of the final API. The table below summarizes comparative data based on established synthetic routes[5],[8],[4].

| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) | Process Notes |

| Tetrahydrofuran (THF) | 15 - 30 | 2 - 12 | 73.5 - 88.0 | > 99.4% | Optimal solubility; requires co-distillation for solvent swap. |

| Ethyl Acetate | 20 - 45 | 1.5 - 4 | 96.8 | 99.9% | Fast kinetics; direct crystallization possible upon cooling. |

| Toluene | 20 | 72 | ~ 70.0 | > 98.0% | Sluggish reaction due to poor solubility; high specificity. |

Quality Control & Analytical Validation

To ensure the trustworthiness of the final API, the following analytical validations must be performed:

-

LC-MS (In-Process): Essential for the self-validating IPC to track the genotoxic precursor (Formula 1 compound) to < 50 ppm[5],[4],[7].

-

HPLC-UV (Release): Used for final purity assessment. The primary impurity to monitor is the symmetric urea byproduct (Impurity I), which must be strictly < 0.1%[7].

-

PXRD (Solid State): Powder X-Ray Diffraction is utilized to confirm the crystalline polymorphic form. Anhydrous Form I exhibits characteristic diffraction angle values at 7.2, 8.6, 11.5, and 12.0° 2θ[9].

References

1.[1]1 - PubMed / Mol Divers. 2.[2]2 - Google Patents 3.[3]3 - Google Patents 4.[4]4 - Ambeed 5.[5]5 - Google Patents 6.[6] 6 - LookChem 7.[8]8 - LookChem 8.[7]7 - Google Patents 9.[9]9 - Google Patents

Sources

- 1. A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]

- 3. WO2015011659A1 - Crystalline polymorphic forms of regorafenib and processes for the preparation of polymorph i of regorafenib - Google Patents [patents.google.com]

- 4. 327-78-6 | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. CN114920689A - Preparation method of regorafenib intermediate - Google Patents [patents.google.com]

- 6. lookchem.com [lookchem.com]

- 7. CN114920689A - Preparation method of regorafenib intermediate - Google Patents [patents.google.com]

- 8. lookchem.com [lookchem.com]

- 9. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]

4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide experimental protocol

Application Note: 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide

A Versatile Intermediate for Multi-Kinase Inhibitors and a Scaffold for Novel Drug Discovery

Abstract

This document provides a comprehensive technical guide on 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide (CAS 757251-39-1), a pivotal chemical entity in modern oncology drug development. Initially recognized as a key intermediate in the synthesis of the multi-kinase inhibitor Regorafenib, this molecule's structural backbone—the 4-aminophenoxy picolinamide scaffold—is now a subject of intense research for the development of novel targeted therapies. This guide details the compound's physicochemical properties, provides a robust synthesis protocol, and outlines its application as a foundational scaffold for developing next-generation kinase inhibitors, with a particular focus on targeting the c-MET signaling pathway. The protocols provided are designed for researchers in medicinal chemistry and cancer biology, offering detailed methodologies for synthesis, characterization, and biological evaluation.

Introduction and Strategic Importance

4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide is an aromatic ether and pyridinecarboxamide derivative.[1] Its primary and most well-documented application is serving as a late-stage intermediate in the manufacturing of Regorafenib, a potent oral multi-kinase inhibitor used in the treatment of various cancers.[2][3] Beyond this established role, the core structure of this compound is of significant interest in medicinal chemistry. The 4-(4-aminophenoxy)pyridinamide framework has been identified as a promising scaffold for designing novel kinase inhibitors.[4] Dysregulation of receptor tyrosine kinases (RTKs) is a hallmark of many cancers, and the c-MET (mesenchymal-epithelial transition factor) receptor is a particularly critical target.[5][6] Aberrant c-MET signaling promotes tumor growth, invasion, and metastasis, making it a high-value target for therapeutic intervention.[7][8] Derivatives of the 4-(4-aminophenoxy)picolinamide scaffold have demonstrated potent inhibitory activity against the c-MET kinase, highlighting the potential of this chemical class to yield new anticancer agents.[4]

This guide provides the necessary protocols to synthesize, characterize, and utilize this compound as a building block for further drug discovery efforts.

Physicochemical Properties and Analytical Characterization

Accurate characterization of the starting material is fundamental to any successful synthesis or screening campaign. The key properties of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide are summarized below.

| Property | Value | Reference |

| CAS Number | 757251-39-1 | [1][2][3] |

| Molecular Formula | C₁₃H₁₂FN₃O₂ | [1][2] |

| Molecular Weight | 261.25 g/mol | [1][3] |

| Appearance | White to yellow powder or crystals | [2] |

| Melting Point | 141.5 - 143.0 °C | [2][3] |

| Solubility | Sparingly soluble in DMSO and Methanol; Slightly soluble in Chloroform | [3] |

| Storage | Room Temperature, sealed in dry, dark place | [3] |

Protocol 2.1: Full Analytical Characterization

Objective: To confirm the identity, purity, and structural integrity of synthesized or procured 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide.

A. Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-